REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:9]2[NH:10][CH:11]=[CH:12][N:13]=2)=[C:6]([OH:8])[CH:7]=1.CN(C)C=O.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:26][CH2:27]Br>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[C:9]3[N:13]([CH:12]=[CH:11][N:10]=3)[CH2:26][CH2:27][O:8][C:6]=2[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)O)C=1NC=CN1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Cesium carbonate
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Acidified the aqueous layer to pH ˜5 with HCl and extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on the ISCO 0-50% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C=3N(CCO2)C=CN3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |